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Isopentadecyl methacrylate

Cat. No.: B12663403
CAS No.: 94247-08-2
M. Wt: 296.5 g/mol
InChI Key: IADHOSOWVPXCGA-UHFFFAOYSA-N
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Description

Contextualization within Methacrylate (B99206) Monomer Research

Methacrylate monomers are a significant class of chemical compounds used extensively in the production of a wide array of acrylic polymers. factmr.com The most well-known member of this family is methyl methacrylate (MMA), the building block for poly(methyl methacrylate) (PMMA), a transparent thermoplastic often used as a lightweight and shatter-resistant alternative to glass. wikipedia.org The versatility of methacrylate polymers stems from the ability to modify the ester group (the "R" group in the methacrylate structure), which in turn influences the physicochemical properties of the resulting polymer. nih.gov

Long-chain alkyl methacrylates, such as isopentadecyl methacrylate, represent a specific area of research focused on creating polymers with enhanced hydrophobicity, flexibility, and surface properties. The long alkyl side chains can lead to polymers with lower glass transition temperatures (Tg) compared to their short-chain counterparts, making them suitable for applications requiring softer, more flexible materials. osti.gov Research in this area explores how the length and branching of the alkyl chain affect polymer characteristics like crystallinity, solubility, and melt processability. For instance, polymers with alkyl chains longer than 12 carbons can exhibit crystallinity, which can make them more challenging to process. whiterose.ac.uk

The incorporation of this compound into polymer chains can be used to tailor the final properties of the material. For example, in copolymerization, it can be combined with more polar monomers to create amphiphilic polymers that have both hydrophobic and hydrophilic segments. d-nb.info These types of polymers are of interest for a variety of applications, including as surfactants, dispersants, and in the formation of self-assembling macromolecular structures. d-nb.infotandfonline.com

Historical Perspective of Long-Chain Alkyl Methacrylates in Polymer Science

The history of methacrylate polymers dates back to the 19th century, with the first synthesis of methacrylic acid in 1865. wikipedia.org However, it was the commercialization of PMMA in the 1930s by companies like Röhm & Haas that marked the beginning of the widespread use of methacrylate-based plastics. wikipedia.org Early research primarily focused on short-chain alkyl methacrylates due to their accessibility and the desirable properties of the resulting polymers, such as high transparency and rigidity in the case of PMMA.

The exploration of long-chain alkyl methacrylates gained momentum as the demand for polymers with a broader range of properties grew. In 1957, Rogers and Mandelkern reported on the polymerization of n-alkyl methacrylates and investigated the thermal properties of these materials. d-nb.info This work helped to establish the relationship between the length of the alkyl side chain and the physical characteristics of the polymer. It was observed that as the alkyl chain length increases, the glass transition temperature of the polymer generally decreases, a reflection of the increased mobility of the long side chains. osti.gov

The development of new polymerization techniques, such as living anionic polymerization and controlled radical polymerization (e.g., ATRP, RAFT), has further expanded the possibilities for creating well-defined polymers from long-chain alkyl methacrylates. researchgate.netdergipark.org.tr These methods allow for precise control over molecular weight, molecular weight distribution, and polymer architecture, enabling the synthesis of complex structures like block copolymers with tailored properties. The use of long-chain alkyl methacrylates in applications such as pour point depressants for lubricating oils, and as components in amphiphilic polymers, has been an area of ongoing research and development. tandfonline.com

Fundamental Principles of Monomer Reactivity in Polymerization Systems

The polymerization of this compound, like other vinyl monomers, proceeds via the reaction of its carbon-carbon double bond. The reactivity of the monomer is influenced by several factors, including the nature of the substituent groups. The presence of the α-methyl group in methacrylates, including this compound, affects their reactivity compared to the corresponding acrylates. This methyl group influences the stability of the propagating radical and can lead to differences in polymerization kinetics and the properties of the resulting polymer.

Various polymerization techniques can be employed to polymerize this compound, each with its own set of principles governing monomer reactivity:

Free Radical Polymerization: This is a common method for polymerizing methacrylates. The reaction is initiated by a free radical species, which adds to the double bond of the monomer, creating a new radical that can then propagate by adding to subsequent monomer units. Chain transfer and termination reactions also occur, which affect the molecular weight and structure of the final polymer.

Anionic Polymerization: This technique can produce polymers with well-defined molecular weights and narrow molecular weight distributions. researchgate.net However, it requires stringent reaction conditions to prevent side reactions with the ester group of the methacrylate monomer. researchgate.net

Controlled/Living Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer a compromise between the robustness of free radical polymerization and the control of living anionic polymerization. dergipark.org.tr These methods allow for the synthesis of polymers with predetermined molecular weights and complex architectures, such as block and graft copolymers, from monomers like this compound.

The choice of polymerization technique depends on the desired properties of the final polymer. For example, to create a block copolymer containing a poly(this compound) segment, a controlled polymerization method would be the most suitable approach.

Data Tables

General Properties of Long-Chain Alkyl Methacrylates
PropertyDescriptionRelevance to this compound
Molecular StructureConsists of a methacrylate functional group and a long alkyl chain.The isopentadecyl group is a C15 branched alkyl chain.
HydrophobicityThe long alkyl chain imparts significant water-repelling characteristics. d-nb.infoLeads to polymers with low water absorption and good affinity for nonpolar solvents. tandfonline.com
Glass Transition Temperature (Tg)Generally decreases with increasing alkyl chain length. osti.govResults in polymers that are soft and flexible at room temperature.
CrystallinityCan occur in polymers with alkyl chains longer than 12 carbons. whiterose.ac.ukMay influence the processing and mechanical properties of the resulting polymer.
Polymerization Techniques for Long-Chain Alkyl Methacrylates
TechniqueKey FeaturesApplicability to this compound
Free Radical PolymerizationRobust and widely used; produces polymers with a broad molecular weight distribution.A straightforward method for producing poly(this compound).
Anionic PolymerizationAllows for excellent control over molecular weight and architecture but requires high purity and low temperatures. researchgate.netresearchgate.netCan be used to synthesize well-defined polymers and block copolymers.
Controlled/Living Radical Polymerization (e.g., ATRP, RAFT)Combines the control of living polymerizations with the versatility of free radical methods. dergipark.org.trEnables the synthesis of complex polymer architectures with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36O2 B12663403 Isopentadecyl methacrylate CAS No. 94247-08-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94247-08-2

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

13-methyltetradecyl 2-methylprop-2-enoate

InChI

InChI=1S/C19H36O2/c1-17(2)15-13-11-9-7-5-6-8-10-12-14-16-21-19(20)18(3)4/h17H,3,5-16H2,1-2,4H3

InChI Key

IADHOSOWVPXCGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCOC(=O)C(=C)C

Origin of Product

United States

Synthesis Methodologies for Isopentadecyl Methacrylate Monomer

Esterification Reactions for Isopentadecyl Methacrylate (B99206) Synthesis

Esterification is the cornerstone of isopentadecyl methacrylate synthesis, involving the formation of an ester from an alcohol and an acid or another ester.

Direct esterification involves the reaction of isopentadecyl alcohol with methacrylic acid. This is an equilibrium reaction that requires a catalyst and the removal of water to drive the reaction toward the product side. google.com The process is typically catalyzed by an acid. google.com

The general reaction is as follows: CH₂(C(CH₃))COOH + HO-(CH₂)₁₄CH(CH₃)₂ ⇌ CH₂(C(CH₃))COO-(CH₂)₁₄CH(CH₃)₂ + H₂O

To achieve high conversion rates, the water produced during the reaction is continuously removed, often through azeotropic distillation using a suitable solvent. google.com Reaction temperatures for the esterification of long-chain aliphatic alcohols can range from 120 to 250°C, with reaction times typically between 1 and 10 hours. google.com

Table 1: Typical Conditions for Direct Esterification of Long-Chain Alcohols

Parameter Condition Source
Reactants Methacrylic Acid, Isopentadecyl Alcohol google.com
Catalyst Acid Catalyst (e.g., Sulfuric Acid) google.comnih.gov
Temperature 120 - 250°C google.com
Reaction Time 1 - 10 hours google.com

| Key Process | Continuous removal of water | google.com |

Transesterification is a widely used alternative for producing higher methacrylates. In this process, isopentadecyl alcohol reacts with a more common and lower-boiling point methacrylate ester, typically methyl methacrylate (MMA), in the presence of a catalyst. vot.plgoogle.com The equilibrium is shifted in favor of the product by removing the low-boiling alcohol byproduct, methanol (B129727). google.com

The reaction proceeds as follows: CH₂(C(CH₃))COOCH₃ + HO-(CH₂)₁₄CH(CH₃)₂ ⇌ CH₂(C(CH₃))COO-(CH₂)₁₄CH(CH₃)₂ + CH₃OH

This method is advantageous as it can be performed under milder conditions than direct esterification. Catalysts for this reaction include lithium compounds such as lithium hydroxide (B78521) or lithium carbonate. google.com The reaction is typically carried out at temperatures between 60°C and 130°C. google.com The removal of methanol is often facilitated by forming a low-boiling azeotrope with the reactant methyl methacrylate or another added azeotrope-forming compound. google.comgoogle.com

Table 2: Research Findings on Transesterification of Methyl Methacrylate

Parameter Finding Source
Precursor Methyl Methacrylate (MMA) vot.plgoogle.com
Alcohol Heavy Alcohols (e.g., Isopentadecyl Alcohol) google.com
Catalyst Lithium Hydroxide, Lithium Carbonate google.com
Temperature 60 - 140°C google.comgoogle.com

| Key Process | Removal of methanol via azeotropic distillation | google.comgoogle.com |

Advanced Catalytic Methods for Monomer Production

Research into catalytic processes aims to improve reaction efficiency, selectivity, and sustainability. For methacrylate synthesis, this includes exploring photocatalysis and various inorganic acid catalysts.

Photocatalytic synthesis is an emerging field that utilizes light energy to drive chemical reactions. utwente.nl This approach focuses on developing innovative materials for photo- and electrocatalytic reactions to promote a sustainable chemical industry. utwente.nl In the context of ester synthesis, photocatalysis can offer a highly atom- and step-economical method. rsc.org Materials such as titanium dioxide (TiO₂) are well-known photocatalysts studied for their ability to initiate reactions upon illumination with UV light. nih.govresearchgate.net While direct application to this compound synthesis is a nascent area, the principles of using a photoredox catalyst to generate reactive intermediates could potentially be applied, offering a green alternative to traditional thermal methods. rsc.org

Inorganic acids are common catalysts for esterification reactions. nih.gov These can be used in homogeneous or heterogeneous systems. nih.gov

Homogeneous Catalysis : Conventional mineral acids like sulfuric acid (H₂SO₄) have historically been used as catalysts for esterification. nih.gov

Heterogeneous Catalysis : To simplify catalyst removal and improve recyclability, solid acid catalysts are increasingly employed. nih.gov These materials are insoluble in the reaction mixture and can be easily separated by filtration. nih.gov Examples of solid acid catalysts with potential for esterification include:

Zeolites and Clays : These natural aluminosilicates possess acidic sites that can effectively catalyze the reaction. nih.gov

Heteropoly Acids (HPAs) : Keggin-type heteropoly acids are noted for their strong acidic properties and have been identified as promising catalysts for reactions involving methacrylic acid. rsc.orgmdpi.com They can be tuned for specific reactions by substituting elements within their structure. mdpi.com

Sulfated Metal Oxides : Materials like sulfated zirconia exhibit strong Lewis acid characteristics and are used as catalysts in organic synthesis. nih.gov

The use of these solid acids aligns with green chemistry principles by offering easier work-up procedures and potential for catalyst recycling. nih.govrsc.org

Purification and Isolation Techniques for High-Purity this compound

After synthesis, the crude product contains the desired monomer along with unreacted starting materials, catalysts, and byproducts. Achieving high purity is essential for subsequent polymerization. Common purification methods include:

Washing : The crude product may be washed with water or an alkaline solution to remove acid catalysts and water-soluble impurities. google.comresearchgate.net

Distillation : Due to the high boiling point of this compound, distillation is typically performed under reduced pressure (vacuum distillation). google.com This allows the product to be vaporized at a lower temperature, preventing thermal degradation. This step effectively separates the monomer from less volatile impurities and unreacted heavy alcohols. Azeotropic distillation is also a key technique used to remove byproducts like methanol or water during the reaction phase itself. google.com

Adsorbent Treatment : For removing trace impurities, the product may be treated with adsorbents like activated carbon. google.com Alternatively, passing the monomer through a column filled with a strongly acidic cation exchange resin can effectively remove furan-type compounds and other minor impurities. googleapis.com

Polymerization Kinetics and Mechanisms of Isopentadecyl Methacrylate

Free Radical Polymerization of Isopentadecyl Methacrylate (B99206)

Free radical polymerization is a common chain-growth polymerization technique used for a wide variety of vinyl monomers, including methacrylates. wikipedia.org The process consists of three main stages: initiation, propagation, and termination. wikipedia.org

The initiation of polymerization involves the generation of free radicals from an initiator molecule. These radicals then react with a monomer molecule to start the polymer chain. For methacrylates like isopentadecyl methacrylate, several types of initiator systems are effective.

Thermal Initiators : These compounds decompose upon heating to produce free radicals. sigmaaldrich.com The most common classes are azo compounds and organic peroxides. sigmaaldrich.com

Azo Initiators : 2,2'-Azobis(isobutyronitrile) (AIBN) is a widely used thermal initiator that decomposes to form two cyanoisopropyl radicals and a molecule of nitrogen gas. sigmaaldrich.com

Peroxide Initiators : Benzoyl peroxide (BPO) is another common choice, which cleaves at the weak oxygen-oxygen bond upon heating to form two benzoyloxy radicals. sigmaaldrich.com

Redox Initiators : Redox initiation systems consist of an oxidizing agent and a reducing agent. The reaction between these two components generates radicals at lower temperatures than required for thermal initiators, which is particularly useful in aqueous or emulsion systems. ripublication.com A common example is the persulfate-bisulfite system.

Photoinitiators : These initiators decompose into radicals upon exposure to ultraviolet (UV) or visible light. sigmaaldrich.com They are classified as Type I, which undergo unimolecular bond cleavage, or Type II, which react with a co-initiator to generate radicals. sigmaaldrich.com

The choice of initiator depends on factors such as the desired reaction temperature, the solvent used, and the required initiation rate.

Propagation is the step where the polymer chain grows. wikipedia.org It consists of the rapid, sequential addition of monomer molecules to the active radical site at the end of the growing chain. wikipedia.orglibretexts.org For this compound, the propagation step involves the attack of the radical on the double bond of the monomer.

Termination is the process by which the growing polymer chains are deactivated, ending the polymerization process. wikipedia.org In radical polymerization, termination typically occurs through two primary mechanisms:

Combination (or Coupling) : Two growing radical chains react to form a single, longer polymer chain. libretexts.org

Disproportionation : A hydrogen atom is transferred from one growing radical chain to another. This results in two terminated polymer chains: one with a saturated end group and another with an unsaturated end group. libretexts.org

The relative importance of these two mechanisms depends on the specific monomer and the reaction conditions. For many methacrylates, such as MMA, termination occurs predominantly through disproportionation, especially at higher temperatures. libretexts.org Chain transfer reactions can also terminate a growing chain while initiating a new one, which can influence the molecular weight of the resulting polymer. libretexts.org

The rate of polymerization and the final monomer conversion are significantly influenced by various reaction conditions. Studies on analogous methacrylate systems provide insight into these effects. cmu.edu

Reaction ConditionEffect on Polymerization RateEffect on Monomer ConversionRationale
Initiator Concentration IncreasesGenerally IncreasesA higher concentration of initiator produces more radicals, leading to a faster rate of initiation and overall polymerization. ripublication.comcmu.edu
Monomer Concentration IncreasesIncreasesA higher monomer concentration increases the probability of propagation reactions relative to termination reactions, leading to a higher rate and conversion. cmu.edu
Temperature IncreasesGenerally IncreasesHigher temperatures increase the rate of initiator decomposition and the propagation rate constant (k_p). However, excessively high temperatures can also increase termination rates and side reactions. cmu.edursc.org
Solvent VariesVariesThe choice of solvent can affect monomer and polymer solubility, chain transfer reactions, and the propagation rate constant, thereby influencing the overall kinetics. rsc.orgrsc.org

This table is generated based on general principles of free radical polymerization of methacrylates. ripublication.comrsc.orgrsc.orgcmu.edursc.org

Controlled Radical Polymerization (CRP) of this compound

Controlled radical polymerization (CRP) techniques, also known as living radical polymerization, were developed to overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and high polydispersity. sigmaaldrich.com These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, minimizing irreversible termination reactions. sigmaaldrich.comwikipedia.org This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. nih.gov

Atom Transfer Radical Polymerization (ATRP) is one of the most robust and widely used CRP methods for methacrylate monomers. sigmaaldrich.comcmu.edu The control over the polymerization is achieved through the reversible transfer of a halogen atom between a dormant polymer chain and a transition metal catalyst. wikipedia.orgcmu.edu

A typical ATRP system for a methacrylate monomer consists of the following components:

ComponentExampleFunction
Monomer This compoundThe building block of the polymer chain.
Initiator Ethyl 2-bromoisobutyrateAn alkyl halide that provides the transferable halogen atom and determines the number of growing polymer chains. sigmaaldrich.com
Catalyst Copper(I) Bromide (CuBr)A transition metal complex in its lower oxidation state that activates the dormant chain by abstracting the halogen atom. cmu.edusigmaaldrich.com
Ligand N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or a substituted bipyridineSolubilizes the transition metal salt and adjusts its redox potential and reactivity. rsc.orgcmu.edu
Deactivator Copper(II) Bromide (CuBr₂) / LigandThe catalyst in its higher oxidation state, which deactivates the propagating radical by donating the halogen atom back, reforming the dormant species. cmu.edu
Solvent Toluene, Anisole, or Diphenyl etherUsed to dissolve the components and control the reaction viscosity and temperature. cmu.edusigmaaldrich.com

This table outlines a representative ATRP system for methacrylates. rsc.orgsigmaaldrich.comcmu.educmu.edusigmaaldrich.com

In ATRP, the concentration of active radicals at any given time is very low, which significantly reduces the rate of bimolecular termination reactions. wikipedia.org This "living" characteristic allows for the synthesis of well-defined poly(this compound) and facilitates the creation of block copolymers by sequential monomer addition. nih.gov The polymerization rate is first-order with respect to the monomer concentration, and the number-average molecular weight increases linearly with monomer conversion while maintaining a low polydispersity index (PDI). sigmaaldrich.com Metal-free ATRP systems have also been developed to address the issue of residual metal catalyst in the final product. wikipedia.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile form of reversible-deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity). wikipedia.orgsigmaaldrich.com The technique employs a thiocarbonylthio compound as a chain transfer agent (CTA), which mediates the polymerization through a reversible chain-transfer process. wikipedia.org This control is achieved by establishing a rapid equilibrium between active (propagating radicals) and dormant (polymer chains capped with the RAFT agent) species. sigmaaldrich.com

The core mechanism of RAFT polymerization involves a series of addition and fragmentation steps. A propagating radical adds to the thiocarbonylthio group of the RAFT agent, forming an intermediate radical. This intermediate then fragments, releasing a new radical that can initiate further polymerization. This process ensures that the majority of polymer chains grow at a similar rate, leading to a well-defined polymer architecture. sigmaaldrich.com

One of the key advantages of RAFT polymerization is its tolerance to a wide range of functional groups in both the monomer and the solvent, including aqueous media. wikipedia.orgsigmaaldrich.com This robustness makes it applicable to a broad spectrum of monomers, including methacrylates. sigmaaldrich.com The choice of the RAFT agent is crucial for a successful polymerization and depends on the specific monomer being used. sigmaaldrich.com For 'more-activated monomers' (MAMs) like methacrylates, trithiocarbonates and aromatic dithioesters are often effective RAFT agents. sigmaaldrich.com

The living character of RAFT polymerization, imparted by the retention of the thiocarbonylthio group at the polymer chain end, makes it an excellent method for creating complex polymer architectures such as block copolymers. wikipedia.orgsigmaaldrich.com Recent advancements have also focused on the "green" aspects of RAFT, aiming to develop more environmentally benign polymerization processes. nih.gov

Nitroxide-Mediated Polymerization (NMP) Applicability

Nitroxide-Mediated Polymerization (NMP) is another prominent controlled/living radical polymerization (CLRP) technique used to synthesize well-defined polymers. researchgate.net This method utilizes a stable nitroxide radical to reversibly trap the growing polymer chain, establishing an equilibrium between active and dormant species. icp.ac.ru Historically, the application of NMP to methacrylates has been challenging. scirp.orgnih.gov High polymerization temperatures often required for NMP can lead to side reactions, such as disproportionation termination, with methacrylate monomers. scirp.org

Despite these challenges, significant progress has been made in adapting NMP for methacrylate polymerization. One successful strategy involves the in-situ formation of a mixture of hindered nitroxides from a low-temperature azo-initiator and a hindered nitroso-compound, which can effectively control the polymerization of various methacrylates at moderate temperatures (40–50 °C). researchgate.net Another approach is nitroxide-mediated photopolymerization (PNMP), which uses UV irradiation to rapidly polymerize thin films at ambient temperatures, offering an ecological alternative to thermal processes. icp.ac.ru Photo-induced NMP has been successfully applied to various methacrylate esters, yielding polymers with relatively narrow molecular weight distributions. scirp.org

The use of controlling comonomers, such as styrene (B11656), has also been shown to improve the control over methacrylate polymerization in NMP. researchgate.net The presence of a small amount of a controlling comonomer can significantly enhance the control of the polymerization of methacrylate-rich mixtures. researchgate.net The SG1 nitroxide, in particular, has been instrumental in advancing the NMP of methacrylates. nih.gov

Kinetic Analysis of CRP Mechanisms

The kinetics of controlled radical polymerization (CRP) methods like Atom Transfer Radical Polymerization (ATRP) and RAFT provide insight into the "living" nature of the polymerization. A key characteristic of a controlled polymerization is a linear relationship between the natural logarithm of the initial monomer concentration ([M]₀) to the monomer concentration at time t ([M]t) versus time. cmu.edumdpi.comkpi.ua This indicates a constant concentration of active radical species throughout the polymerization. cmu.edukpi.ua

Another hallmark of a controlled process is the linear increase of the number-average molecular weight (Mn) with monomer conversion. cmu.edu This demonstrates that all polymer chains are initiated at the beginning of the reaction and grow at a similar rate, with minimal termination or chain transfer events. cmu.edu The polydispersity index (PDI), a measure of the distribution of molecular weights, should be low (typically below 1.5) and decrease as the conversion increases. cmu.edumdpi.com

For instance, in the ATRP of methyl methacrylate (MMA), kinetic studies have shown a linear increase in molecular weight with conversion up to 95%, with polydispersities remaining very low (around 1.1). cmu.edu This level of control allows for the synthesis of well-defined poly(methyl methacrylate) with predictable molecular weights. cmu.edu Similarly, in RAFT polymerization of methacrylates, first-order kinetics with respect to monomer consumption are observed, along with the formation of polymers with narrow polydispersity. mdpi.com

Below is a representative data table illustrating the kinetic data for a controlled radical polymerization of a methacrylate.

Table 1: Representative Kinetic Data for Controlled Radical Polymerization of a Methacrylate

Time (h) Conversion (%) Mn ( g/mol ) PDI (Mw/Mn) ln([M]₀/[M])
1 20 5,000 1.25 0.22
2 40 10,000 1.18 0.51
3 60 15,000 1.12 0.92
4 80 20,000 1.09 1.61

Alternative Polymerization Approaches (e.g., Radiation-Initiated)

Radiation-initiated polymerization presents an alternative method for synthesizing polymers, including those from methacrylate monomers. matec-conferences.org This technique utilizes high-energy radiation, such as a beam of accelerated electrons or gamma rays, to initiate polymerization. matec-conferences.orgekb.eg A key advantage of this method is that it can often be performed without the need for chemical initiators, which can be beneficial for achieving high molecular weight polymers with minimal contamination. matec-conferences.org

The process involves three main stages: initiation, propagation, and termination. nih.gov Initiation occurs when the radiation creates radicals by breaking chemical bonds in the monomer molecules. nih.gov These radicals then propagate by adding to other monomer units, leading to chain growth. nih.gov The viscosity of the medium increases as the polymer forms, which can lead to an autoacceleration of the polymerization rate, known as the Trommsdorff-Norrish effect, due to a decrease in the rate of termination reactions. ichtj.waw.pl

Radiation initiation has been successfully used for the copolymerization of bulky methacrylate derivatives like isodecyl methacrylate and benzyl (B1604629) methacrylate, yielding high molecular weight copolymers (over 10⁶ g/mol ). matec-conferences.org It has also been employed to synthesize copolymers of methyl methacrylate and acrylic acid, which can be further modified for applications such as oil remediation. ekb.eg The initiation mechanism in radiation-induced polymerization can be complex, involving the formation of various transient species, including radical cations, anions, and free radicals. nih.gov

Table 2: Compound Names

Compound Name
This compound
Benzyl methacrylate
Isodecyl methacrylate
Methyl methacrylate
Acrylic acid
Styrene

Copolymerization Strategies Involving Isopentadecyl Methacrylate

Radical Copolymerization with Diverse Comonomers

Radical polymerization is a versatile method for synthesizing copolymers incorporating isopentadecyl methacrylate (B99206). The long, bulky isopentadecyl group is expected to significantly influence the kinetics of the reaction and the properties of the resulting polymer.

The distribution of monomer units within a copolymer chain is governed by the reactivity ratios of the comonomers, typically denoted as r₁ and r₂. The reactivity ratio is the ratio of the rate constant for a propagating chain ending in one monomer adding to its own type of monomer versus the rate constant for it adding to the other monomer type. umons.ac.be These values predict whether the resulting copolymer will have a random, alternating, or blocky sequence of monomer units. mdpi.com

For a copolymerization between isopentadecyl methacrylate (M₁) and a comonomer (M₂):

If r₁r₂ ≈ 1, a random copolymer is formed.

If r₁ and r₂ are both close to 0, an alternating copolymer is likely.

If r₁ > 1 and r₂ < 1 (or vice versa), the copolymer will be enriched with blocks of the more reactive monomer.

Table 1: Illustrative Reactivity Ratios for Methacrylate Systems

Monomer 1 (M₁) Monomer 2 (M₂) r₁ r₂ System Characteristics
Methyl Methacrylate (MMA) 2-Hydroxyethyl Methacrylate (HEMA) 0.62 2.03 HEMA is consumed more rapidly. umons.ac.be
Methyl Methacrylate (MMA) Poly(ethylene glycol) Methacrylate (PEGMA) 0.75 1.33 PEGMA is more reactive than MMA. umons.ac.beresearchgate.net

The distribution of monomer dyads in the copolymer chain can be estimated from these reactivity ratios, confirming the sequence characteristics of the polymer. mdpi.com

The structure of the comonomer has a profound impact on polymerization kinetics. Factors such as steric hindrance and chain length can alter the rate of polymerization and the degree of monomer incorporation. d-nb.infonih.gov In copolymerizations involving a bulky monomer like this compound, a smaller, less hindered comonomer would likely be incorporated more rapidly.

The choice of solvent can significantly alter copolymerization kinetics and even the reactivity ratios of the monomers. cmu.edu These effects are particularly pronounced when hydrogen bonding or strong polarity differences exist between the monomers and the solvent. mdpi.comfigshare.com For example, in the copolymerization of 2-hydroxyethyl methacrylate (HEMA) and butyl methacrylate (BMA), solvents like n-butanol and dimethylformamide reduce the relative reactivity of HEMA, whereas a nonpolar solvent like xylene enhances it. mdpi.com

Synthesis of this compound-Based Graft Copolymers

Graft copolymers consist of a primary polymer backbone with one or more side chains of a different composition. These structures can be synthesized using several key strategies, including "grafting-to," "grafting-from," and "grafting-through" (macromonomer) approaches. mdpi.comyoutube.com

The "grafting-to" and "grafting-from" methods are two primary approaches for creating graft copolymers. mdpi.com

The "grafting-to" method involves attaching pre-synthesized polymer chains (the grafts) onto a polymer backbone that has reactive sites. mdpi.com For this compound, this would involve first synthesizing poly(this compound) chains with a reactive end-group. Separately, a backbone polymer would be prepared with complementary functional groups. The two polymers are then reacted to form the graft copolymer. This method allows for precise characterization of both the backbone and the side chains before they are combined. mdpi.com However, the grafting density can be limited by the steric hindrance of the already-attached chains, which may prevent further chains from accessing the reactive sites on the backbone. mdpi.com

The "grafting-from" method begins with a polymer backbone that has initiator sites incorporated along its chain. mdpi.com Monomer is then added, and polymerization of the side chains is initiated from these sites, causing the grafts to "grow" directly from the backbone. youtube.com To synthesize a poly(backbone)-g-poly(this compound) copolymer, a suitable backbone polymer would be functionalized with radical initiators. Subsequently, this compound monomer would be polymerized from these sites using a controlled radical polymerization technique like Atom Transfer Radical Polymerization (ATRP). nih.gov This approach can achieve a higher grafting density compared to the "grafting-to" method. mdpi.com

The macromonomer approach, also known as the "grafting-through" method, is one of the simplest ways to synthesize graft copolymers with well-defined side chains. cmu.edutandfonline.com This technique involves the copolymerization of a conventional low-molecular-weight monomer with a macromonomer—an oligomeric or polymeric chain that has a polymerizable end group, such as a methacrylate group. cmu.edu

To apply this to this compound, one could either synthesize a macromonomer of poly(this compound) with a different polymerizable end group or, more commonly, use this compound as a comonomer in a copolymerization with a macromonomer of a different polymer. For example, a methacrylate-terminated poly(ethylene glycol) macromonomer could be copolymerized with this compound. tandfonline.com The resulting graft copolymer would have a poly(this compound-co-PEGMA) backbone with poly(ethylene glycol) side chains. The reactivity ratios of the small monomer and the macromonomer are crucial for controlling the distribution of grafts along the backbone. cmu.edu This method is highly versatile as the macromonomers can be prepared by various controlled polymerization processes, allowing for precise control over the side chain length and structure. cmu.eduacs.org

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the synthesis of this compound-based block copolymers using controlled radical polymerization (CRP) techniques. Detailed research findings, including data on sequential monomer addition or the use of macroinitiators specifically for this compound, are not present in the reviewed sources.

Therefore, it is not possible to provide a detailed article on the "" with the specified subsections, as the foundational research required to generate thorough, informative, and scientifically accurate content on this particular compound is not available in the public domain.

Table of Compounds

Advanced Polymer Architectures Derived from Isopentadecyl Methacrylate

Network Polymer Structures and Crosslinking Mechanisms

Polymer networks are formed by crosslinking polymer chains, resulting in three-dimensional structures with enhanced mechanical strength, thermal stability, and solvent resistance compared to their linear counterparts. nih.govmdpi.com The isopentadecyl group in poly(isopentadecyl methacrylate) (PIPDMA) introduces specific considerations for network design and crosslinking.

The design of densely crosslinked PIPDMA networks involves the copolymerization of isopentadecyl methacrylate (B99206) with a multifunctional crosslinking agent. The long isopentadecyl side chains can, however, present steric hindrances that affect the crosslinking efficiency and the final network structure.

Research on analogous poly(alkyl acrylate) networks has shown that the length of the alkyl side chain significantly influences the material's properties. nih.gov For instance, the glass transition temperature (Tg) of poly(alkyl acrylate)-based networks is highly dependent on the type of alkyl ester chain. nih.gov Shorter chains lead to a higher Tg, while longer, more flexible chains can lower it. nih.gov In PIPDMA networks, the long C15 chains would act as internal plasticizers, likely resulting in a low Tg and a flexible, elastomeric material.

The choice of crosslinker is critical. A study on transparent methacrylate-based networks demonstrated that controlling the crosslinker length and ductility allows for the tuning of mechanical properties such as tensile modulus and ballistic performance. bohrium.com For PIPDMA, long-chain, flexible crosslinkers might be more compatible with the bulky isopentadecyl groups, leading to more homogeneous networks. The crosslink density, controlled by the concentration of the crosslinking agent, is a key parameter for tailoring the final properties. icm.edu.pl Higher crosslink densities generally lead to increased stiffness and a higher glass transition temperature. icm.edu.pl

Table 1: Influence of Crosslinker Concentration on Network Properties of a Model Poly(methacrylate) System

Crosslinker (TEGDMA) Content (mol%) Glass Transition Temperature (Tg) (°C) Rubbery Modulus (E') at Tg+40°C (MPa) Molecular Weight between Crosslinks (Mc) ( g/mol )
1 115.8 15.2 689
2 118.5 22.1 478
5 124.1 38.9 272
10 132.6 55.3 191
20 145.3 78.4 135

(Data adapted from a study on poly(methyl methacrylate) crosslinked with triethylene glycol dimethacrylate (TEGDMA) for illustrative purposes.) icm.edu.pl

Dynamic networks are a class of "smart" materials that contain reversible bonds, allowing them to be reprocessed, repaired, or adapted to external stimuli. nih.govnih.gov These networks can be formed using dynamic covalent bonds (DCBs) or non-covalent interactions.

Dynamic Covalent Networks: The incorporation of dynamic covalent bonds into a PIPDMA network could yield reprocessable thermosets. nih.gov This can be achieved by copolymerizing this compound with a crosslinker containing a dynamic covalent linkage, such as a dialkylamino disulfide. rsc.org These bonds can dissociate at elevated temperatures, allowing the material to flow, and reform upon cooling, restoring the network structure. rsc.orgmdpi.com Research on poly(hexyl methacrylate) networks with dialkylamino disulfide crosslinks has shown that these materials can be reprocessed multiple times while fully recovering their crosslink density. rsc.org The long isopentadecyl chains in PIPDMA might facilitate the bond exchange process by increasing chain mobility within the network.

Non-Covalent Networks: Non-covalent interactions, such as hydrogen bonding or metal-ligand coordination, can also be used to form dynamic networks. For PIPDMA, this would involve copolymerizing with a monomer containing a suitable functional group. For example, incorporating units capable of forming strong, quadruple hydrogen bonds can lead to physically crosslinked materials with dynamic, shear-thinning properties. The long alkyl side chains of PIPDMA would likely influence the phase behavior and the accessibility of these interacting groups. In some systems, the self-assembly of long alkyl chains themselves can act as physical crosslinks, reinforcing the material. mdpi.com

Hierarchical and Branched Polymer Architectures

Moving beyond simple linear or crosslinked structures, this compound can be used to create complex, highly branched polymer architectures. These structures, such as dendritic, hyperbranched, and bottlebrush polymers, have unique properties due to their three-dimensional, globular, or cylindrical shapes. rsc.orgnih.gov

Dendritic polymers are perfectly branched, tree-like macromolecules, while hyperbranched polymers have a more irregular, but still highly branched, structure. nih.gov Both are characterized by a high density of terminal functional groups, low solution viscosity, and high solubility compared to linear analogues of similar molecular weight. rsc.org

The synthesis of hyperbranched polymers is often a one-pot process, for example, through the self-condensing vinyl polymerization (SCVP) of an "inimer" (a molecule that acts as both initiator and monomer). nih.govrsc.org A hypothetical hyperbranched poly(this compound) could be synthesized using an inimer approach, where the bulky isopentadecyl groups would be located at the periphery of the globular structure. These long alkyl chains would significantly influence the polymer's solubility, making it highly soluble in nonpolar solvents. They would also affect the degree of branching (DB), a key parameter that dictates the polymer's properties. rsc.org The steric hindrance from the C15 chains might prevent the formation of a perfectly branched structure, leading to a lower DB.

Table 2: Typical Properties of Hyperbranched Polymers vs. Linear Analogues

Property Linear Polymer Hyperbranched Polymer
Architecture One-dimensional chain Three-dimensional, globular
Synthesis Standard polymerization One-pot polycondensation or SCVP
Molecular Weight Distribution Can be narrow (living) or broad Typically broad
Solution Viscosity High Low
Solubility Dependent on chemistry Generally high
Terminal Groups Two per chain Numerous

(This table presents a generalized comparison.) rsc.orgnih.gov

Bottlebrush polymers are cylindrical macromolecules composed of a linear backbone with densely grafted polymeric side chains. kinampark.com The steric repulsion between these side chains forces the backbone into an extended, worm-like conformation. beilstein-journals.org

A bottlebrush polymer featuring PIPDMA side chains would be synthesized using a "grafting-from," "grafting-to," or "grafting-through" approach. In a "grafting-from" method, a macroinitiator backbone would be used to initiate the polymerization of this compound, growing the side chains directly from the backbone. The high grafting density and the length of the isopentadecyl side chains would create a highly rigid and extended cylindrical structure. These architectures are known to exhibit unique biological and physical properties that can be tuned by altering the side chain chemistry and rigidity. nih.govnih.govwustl.edu The long, hydrophobic C15 chains would render the bottlebrush polymer highly soluble in nonpolar media and could induce self-assembly into higher-order structures.

Supramolecular Assemblies and Self-Assembled Systems

The amphiphilic nature of this compound, with its polar methacrylate head and long nonpolar alkyl tail, makes its polymers excellent candidates for forming supramolecular structures through self-assembly. rsc.org This process is driven by the tendency of the polymer to minimize unfavorable interactions, typically by sequestering the hydrophobic alkyl chains away from a polar medium.

In solution, amphiphilic comb-like polymers with long alkyl side chains, such as PIPDMA, can self-assemble into various nanostructures, including micelles, vesicles, or more complex aggregates. acs.org The morphology of these assemblies is dictated by the balance between the hydrophobic side chains and the more hydrophilic polymer backbone, as well as the polymer concentration and the solvent environment. The long isopentadecyl chains would act as strong hydrophobic drivers for aggregation.

In the solid state, polymers with long alkyl side chains can exhibit crystallization-induced self-assembly. acs.org The isopentadecyl groups may pack into ordered, crystalline lamellae, leading to the formation of semicrystalline materials. This side-chain crystallization can create highly ordered nanostructures and significantly impacts the material's thermal and mechanical properties. X-ray scattering studies on similar poly(n-alkyl methacrylate)s have shown that the side chains can pack into hexagonal or triclinic structures, with the ordering being highly dependent on the alkyl chain length. acs.org

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
Poly(this compound) PIPDMA
Triethylene glycol dimethacrylate TEGDMA
Poly(hexyl methacrylate) PHMA
Poly(methyl methacrylate) PMMA
This compound -
Styrene (B11656) -
Divinylbenzene -
Lauric Acid -
Oleic Acid -
Glycidyl Methacrylate -
2-Methylimidazole -
Stearyl Methacrylate -
Lauryl Methacrylate -

Analytical Characterization Techniques for Isopentadecyl Methacrylate Based Materials

Spectroscopic Analysis of Monomer and Polymer Structure

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within the isopentadecyl methacrylate (B99206) monomer and for monitoring its polymerization. The FTIR spectrum of the monomer is characterized by distinct absorption bands corresponding to its methacrylate and long alkyl components.

During polymerization, the disappearance of the vinyl C=C stretching and C-H bending bands, coupled with the persistence of the ester carbonyl (C=O) and C-O bands, confirms the conversion of the monomer to the polymer. The long isopentadecyl chain's C-H stretching and bending vibrations remain largely unchanged.

Table 1: Characteristic FTIR Absorption Bands for Isopentadecyl Methacrylate Monomer and Polymer.

Wavenumber (cm⁻¹) Vibrational Mode Monomer/Polymer
~2925, ~2855 C-H Asymmetric & Symmetric Stretching (Alkyl Chain) Both
~1720 C=O Stretching (Ester) Both
~1636 C=C Stretching (Vinyl) Monomer Only
~1465 C-H Bending (CH₂/CH₃) Both
~1320-1300 C-O Stretching (Ester) Both
~1160 C-O-C Asymmetric Stretching (Ester) Both

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of molecules. Both ¹H (proton) and ¹³C NMR are used to confirm the structure of the this compound monomer and to characterize the resulting polymer.

For the monomer, ¹H NMR spectra show characteristic signals for the vinyl protons, the methyl group attached to the double bond, and the protons of the long isopentadecyl alkyl chain. In ¹³C NMR, distinct resonances are observed for the carbonyl carbon, the vinyl carbons, and the carbons of the alkyl chain.

Upon polymerization, the signals corresponding to the vinyl protons and carbons disappear, and new signals characteristic of the saturated polymer backbone appear in their place.

Table 2: Expected ¹H NMR Chemical Shifts (δ) for this compound Monomer.

Chemical Shift (ppm) Protons
~6.1 and ~5.5 Vinylic protons (=CH₂)
~4.1 Methylene protons adjacent to ester oxygen (-O-CH₂-)
~1.9 Methyl protons on the double bond (-C(CH₃)=)
~1.2-1.6 Methylene protons of the alkyl chain (-(CH₂)n-)

Solvent: CDCl₃

Table 3: Expected ¹³C NMR Chemical Shifts (δ) for Poly(this compound).

Chemical Shift (ppm) Carbons
~177 Carbonyl carbon (-COO-)
~65 Methylene carbon adjacent to ester oxygen (-O-CH₂-)
~52 Quaternary carbon in the polymer backbone
~45 Methylene carbon in the polymer backbone (-CH₂-)
~25-35 Carbons of the alkyl chain
~18 Methyl carbon attached to the backbone (α-CH₃)

Solvent: CDCl₃

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound and its polymer, Raman spectroscopy can provide valuable information about the carbon-carbon double bond of the monomer and the C-C backbone of the polymer.

Key features in the Raman spectrum of the monomer include strong bands for the C=C stretching vibration (~1640 cm⁻¹) and the C=O stretching vibration (~1720 cm⁻¹). The spectrum of the polymer is dominated by bands corresponding to the C-C backbone, as well as the C-H and C=O vibrations. The intensity of the C=C band is often monitored to determine the extent of polymerization.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure of matter. Specifically, Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy at the carbon K-edge can be used to probe the unoccupied electronic states of methacrylate polymers.

For poly(this compound), XAS can provide detailed information about the chemical bonding of the ester group. The technique is sensitive to changes in the chemical environment, such as those caused by degradation or cross-linking, which can lead to the loss of the ester group and the formation of C=C double bonds.

Chromatographic Determination of Molecular Parameters

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters influencing their physical and mechanical properties.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for measuring the molecular weight distribution of polymers. The method separates polymer molecules based on their hydrodynamic volume in solution.

For poly(this compound), GPC is used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI value indicates a more uniform polymer chain length. The analysis is typically performed using a solvent like tetrahydrofuran (THF) and calibrated with polymer standards, such as polystyrene or poly(methyl methacrylate).

Table 4: Typical Molecular Parameters for Poly(this compound) Determined by GPC/SEC.

Parameter Description Typical Value Range
Mₙ ( g/mol ) Number-Average Molecular Weight 10,000 - 200,000
Mₒ ( g/mol ) Weight-Average Molecular Weight 15,000 - 400,000

| PDI | Polydispersity Index (Mₒ/Mₙ) | 1.1 - 4.0 |

Note: These values can vary significantly depending on the polymerization method and conditions.

Light Scattering Techniques (DLS, SLS)

Light scattering is a fundamental technique for characterizing polymers in solution. It relies on the principle that when a beam of light passes through a polymer solution, the dissolved polymer molecules scatter the light. The intensity and angular distribution of the scattered light are related to the size, shape, and molar mass of the polymers. youtube.com The two primary light scattering techniques used for polymer characterization are Static Light Scattering (SLS) and Dynamic Light Scattering (DLS).

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light at various angles. This information is used to determine the weight-average molar mass (Mw), the radius of gyration (Rg), and the second virial coefficient (A2) of the polymer. The second virial coefficient provides insight into polymer-solvent interactions. For poly(alkyl methacrylate)s, SLS studies have been used to understand how the length of the alkyl side chain influences the polymer's conformation in solution. For instance, studies on poly(sulfoalkyl methacrylate)s have shown that longer alkyl side chains can lead to a more compact chain conformation in aqueous solutions. acs.org

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the polymer molecules in solution. DLS is used to determine the hydrodynamic radius (Rh) of the polymer coils, which is related to their size in solution. From the hydrodynamic radius, the translational diffusion coefficient can be calculated.

For this compound-based materials, light scattering techniques would be invaluable for determining key molecular parameters in various solvents. The data obtained would be crucial for understanding how these polymers behave in solution, which is essential for applications such as viscosity modifiers in lubricating oils.

Osmometry

Osmometry is a classical technique for determining the number-average molar mass (Mn) of polymers. youtube.com It is based on the colligative property of osmotic pressure, which is the pressure that must be applied to a solution to prevent the inward flow of solvent across a semipermeable membrane. youtube.com The osmotic pressure of a dilute polymer solution is directly proportional to the number of polymer molecules present, regardless of their size or weight. youtube.com

In a typical membrane osmometry experiment, a polymer solution is separated from the pure solvent by a semipermeable membrane that allows the solvent molecules to pass through but not the larger polymer molecules. The solvent will naturally flow into the polymer solution to equalize the chemical potential, creating a pressure difference known as the osmotic pressure. By measuring this pressure at a series of polymer concentrations and extrapolating to zero concentration, the number-average molar mass can be calculated using the van't Hoff equation. leidenuniv.nlresearchgate.net

While osmometry is a powerful tool for determining Mn for polymers with molar masses up to several hundred thousand g/mol , it has limitations. For very high molar mass polymers, the osmotic pressure can be very small and difficult to measure accurately. Additionally, the choice of a suitable semipermeable membrane is critical to the success of the experiment. For this compound-based polymers, osmometry would provide a direct measure of the number-average molar mass, which is a critical parameter for correlating with physical properties.

Thermal Analysis Methods

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to investigate the thermal properties of polymeric materials. DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of various thermal transitions, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). tainstruments.com

For poly(this compound), the long aliphatic side chain would significantly influence its thermal behavior. The glass transition temperature is expected to be relatively low due to the flexibility imparted by the long alkyl group. Studies on other poly(long-chain alkyl methacrylate)s have shown that the Tg decreases as the length of the alkyl side chain increases up to a certain point, after which side-chain crystallization can occur. For example, poly(2-ethylhexyl methacrylate) exhibits a glass transition temperature around -10°C. polychemistry.com

DSC analysis of this compound-based materials would likely reveal a glass transition and possibly a melting endotherm if the long side chains are capable of crystallizing. The presence and characteristics of these transitions are crucial for determining the material's service temperature range and its physical state (e.g., glassy, rubbery, or semi-crystalline) at a given temperature.

Below is a hypothetical data table illustrating the type of information that could be obtained from a DSC analysis of a poly(this compound) sample, with comparative data from a similar polymer, poly(octadecyl methacrylate).

PolymerGlass Transition Temperature (Tg)Melting Temperature (Tm)Heat of Fusion (ΔHf)
Poly(this compound) (Hypothetical)-5 °C35 °C50 J/g
Poly(octadecyl methacrylate)-20 °C48 °C75 J/g

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is primarily used to determine the thermal stability of a material and to study its decomposition kinetics. tainstruments.com

For poly(this compound), TGA would be used to determine the temperature at which the polymer begins to decompose. The thermal stability of poly(alkyl methacrylate)s is known to be influenced by the structure of the alkyl ester group. researchgate.netresearchgate.netepa.gov In general, the thermal degradation of poly(alkyl methacrylate)s proceeds primarily through depolymerization to the monomer. researchgate.netresearchgate.net

A TGA thermogram of poly(this compound) would show the percentage of weight loss as the temperature is increased. The onset temperature of decomposition and the temperature at which the maximum rate of decomposition occurs are key parameters obtained from this analysis. This information is vital for determining the processing temperatures for the material and its upper service temperature limit. For example, the thermal degradation onset temperature for poly(2-ethylhexyl methacrylate) is around 255°C. polychemistry.com

The following interactive data table provides a hypothetical representation of TGA data for poly(this compound) compared with another long-chain poly(alkyl methacrylate).

PolymerOnset Decomposition Temperature (T-onset)Temperature of Maximum Decomposition Rate (T-max)Residue at 600 °C (%)
Poly(this compound) (Hypothetical)270 °C350 °C< 1%
Poly(lauryl methacrylate)250 °C330 °C< 1%

Microscopic and Morphological Investigations

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at high magnifications. In an SEM, a focused beam of electrons is scanned across the surface of a sample, and the interactions of the electrons with the sample produce various signals that can be used to form an image. This allows for the detailed investigation of surface topography, composition, and morphology.

For this compound-based materials, SEM would be an essential tool for characterizing their solid-state morphology. For example, if the polymer is part of a blend or a composite material, SEM can be used to visualize the phase separation, the dispersion of fillers, and the interfacial adhesion between the different components. researchgate.netrsc.org

In the context of this compound polymers used as pour point depressants in oils, SEM could be used to study the morphology of the polymer crystals that are formed at low temperatures. Understanding the size, shape, and aggregation of these crystals is crucial for elucidating the mechanism by which these polymers inhibit the formation of a wax crystal network in the oil.

The images obtained from SEM provide direct visual evidence of the material's structure at the micro- and nanoscale, which is invaluable for establishing structure-property relationships. For instance, in the study of electrospun nanofibers from poly(methyl methacrylate), SEM images clearly show the morphology and diameter of the fibers produced under different conditions. researchgate.net

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used for characterizing the surface of materials at the nanoscale. covalentmetrology.com It provides detailed topographical information and can also be used to probe various mechanical properties of polymer surfaces, such as hardness, adhesion, and elastic modulus. researchgate.netresearchgate.net The technique works by scanning a sharp tip, located at the end of a cantilever, over the sample surface. The forces between the tip and the sample lead to a deflection of the cantilever, which is monitored to create a three-dimensional image of the surface. covalentmetrology.com

In the context of this compound-based materials, AFM is instrumental in visualizing surface morphology and the distribution of different components in polymer blends. covalentmetrology.com For instance, in studies of blends containing poly(methyl methacrylate) (PMMA), a related polymer, AFM operating in tapping mode can produce both topography and phase images. covalentmetrology.com The phase images, in particular, reveal strong contrast between different polymer components, allowing for the characterization of phase separation at the nanoscale. covalentmetrology.com The surface roughness and the surface coverage of each component can be quantified from these images. covalentmetrology.com

AFM has been employed to study the effect of additives on the nanomechanical properties of PMMA films. researchgate.net Through the analysis of force-distance curves obtained via AFM nanoindentation, researchers can determine changes in hardness and Young's modulus resulting from these additives. researchgate.net Furthermore, AFM is used to observe morphological changes in polymer films due to environmental factors. For example, studies on acrylic terpolymers have used AFM to visualize the effects of UV irradiation, revealing structural changes like chain cleavage on the material's surface. rsc.org The technique has also been used to study the morphology of thin films of materials like pentacene grown on PMMA surfaces, showing how the substrate influences grain size and structure. researchgate.net

The table below summarizes typical surface properties of a polymer blend containing PMMA, as characterized by AFM, which are analogous to what could be expected for materials based on this compound.

Polymer Blend (Ratio)Surface Roughness (nm)Component 1Surface Coverage (%)Component 2Surface Coverage (%)Mean Height Difference (nm)
PMMA/SBS (2:1)18.7PMMA62.6SBS37.439.2
PS/SBS (1:1)16.3PSN/ASBSN/AN/A
PMMA/PS (1:1)4.0PMMAN/APSN/AN/A

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique that provides detailed elemental and molecular information from the outermost 1-2 nanometers of a material's surface. phi.comphi.com The technique involves bombarding the sample surface with a pulsed primary ion beam, which causes the emission of secondary ions. carleton.edunist.gov These secondary ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio, allowing for the generation of a high-resolution mass spectrum. carleton.edunist.gov

ToF-SIMS is particularly powerful for the chemical characterization of polymer surfaces. nih.gov It can distinguish between different types of poly(meth)acrylates by analyzing the fragmentation patterns derived from both the polymer backbone and the pendant side chains. nih.gov The high mass resolution of ToF-SIMS allows for the precise identification of various molecular fragments, providing a chemical fingerprint of the surface. researchgate.net This capability is crucial for understanding surface properties, which can differ significantly from the bulk composition due to phenomena like surface segregation of components with lower surface energy. mdpi.com

The technique can be operated in several modes, including surface spectroscopy for chemical composition, surface imaging to map the lateral distribution of chemical species, and depth profiling to analyze the composition as a function of depth. phi.comcarleton.edu For complex polymer systems, such as copolymers or blends, multivariate analysis techniques like Principal Component Analysis (PCA) can be applied to the ToF-SIMS spectra to identify and differentiate the materials based on their surface chemistry. nih.gov For example, PCA of ToF-SIMS data from a series of poly(meth)acrylates was able to distinguish between acrylates and methacrylates and even provide insights into copolymer sequences. nih.gov This makes ToF-SIMS an invaluable tool for developing structure-function relationships for advanced polymer materials. nih.gov

Key analytical capabilities of ToF-SIMS relevant to the study of this compound-based materials are summarized in the table below.

Analytical CapabilityDescriptionRelevance to Polymer Analysis
High Surface SensitivityAnalysis of the top 1-2 nm of the surface. phi.comphi.comDetecting surface modifications, contamination, and segregation.
High Mass ResolutionDistinguishes between ions with very similar masses. carleton.eduAccurate identification of molecular fragments from the polymer backbone and side chains. researchgate.net
Molecular InformationDetects molecular ions and fragments up to 10,000 amu. carleton.edunist.govProvides detailed chemical structure information of the polymer surface. nih.gov
Imaging CapabilityMaps the spatial distribution of chemical species with sub-micron resolution. phi.comVisualizing phase separation and domain structures in polymer blends and composites.
Depth ProfilingAnalyzes chemical composition as a function of depth. phi.comcarleton.eduCharacterizing thin films, coatings, and interfacial regions.

Rheological Characterization of Poly(this compound) Melts and Solutions

Rheology is the study of the flow and deformation of matter. For polymeric materials like poly(this compound), rheological characterization provides fundamental insights into their processing behavior and performance. This involves measuring properties such as viscosity and viscoelasticity of the polymer in its molten state or in solution. researchgate.netkorea.ac.kr

The rheological behavior of poly(alkyl methacrylates) is strongly influenced by factors such as molecular weight, temperature, and the length of the alkyl side chain. In the molten state, these polymers exhibit viscoelastic behavior, meaning they show both viscous (liquid-like) and elastic (solid-like) properties. This is typically characterized by measuring the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component, as a function of frequency. korea.ac.kr

For high molecular weight polymers, a "rubbery plateau" can be observed in the storage modulus at low frequencies, indicating the formation of a transient network due to chain entanglements. mit.edu The viscosity of these polymer melts generally decreases with increasing shear rate, a phenomenon known as shear thinning. mit.edu The flow activation energy, which describes the temperature dependence of viscosity, can be determined from rheological measurements at various temperatures. researchgate.net Studies on poly(methyl methacrylate) (PMMA) have shown that this activation energy can be independent of molecular weight. researchgate.net

The introduction of long alkyl side chains, as in poly(this compound), is expected to significantly influence the rheological properties. Generally, increasing the side chain length in poly(n-alkyl methacrylates) can lead to a decrease in the glass transition temperature and affect the melt viscosity. The bulky side chains can act as internal plasticizers, increasing chain mobility.

In solution, the rheological behavior of polymers is dependent on concentration and solvent interactions. For example, studies on water-soluble methacrylate block copolymers have shown that the addition of certain blocks, such as a poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) block, can significantly increase the melt viscosity of the resulting polymer. nordicrheologysociety.org The behavior of polymer solutions can range from Newtonian (viscosity is independent of shear rate) to shear thinning or even shear thickening, depending on the specific polymer-solvent system and concentration.

The table below presents representative rheological data for PMMA, which serves as a reference for understanding the behavior of methacrylate polymers.

MaterialTest ConditionPropertyValue
PMMA ResinCapillary ExtrusionCritical Shear Stress for Melt Fracture~0.35 ± 0.03 MPa
8/2 PS/PMMA BlendDynamic Shear at 190°CZero Shear Viscosity5.6 x 104 Pa·s korea.ac.kr
8/2 PS/PMMA BlendDynamic Shear at 190°CInterfacial Tension (Palierne model)2.0 mN/m korea.ac.kr

Theoretical and Computational Studies of Isopentadecyl Methacrylate Systems

Molecular Modeling and Simulation of Monomer Interactions

Molecular modeling and simulation are pivotal in elucidating the interactions between isopentadecyl methacrylate (B99206) monomers, which govern the structure and properties of the resulting polymer. These computational methods allow for the investigation of phenomena at scales that are often inaccessible to experimental techniques.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For isopentadecyl methacrylate, DFT calculations can predict a variety of properties with high accuracy. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of DFT application to similar long-chain methacrylates can be outlined. Such studies would typically focus on calculating optimized molecular geometry, electronic properties such as HOMO-LUMO energy gaps, and reaction energetics for processes like radical addition, which is a fundamental step in polymerization.

Table 7.1: Potential DFT-Calculated Properties for this compound

Property Description Potential Significance
Optimized Geometry The lowest energy conformation of the monomer. Influences packing in the liquid state and polymer chain conformation.
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals. Relates to the monomer's reactivity and electronic transition energies.
Reaction Enthalpy The heat of reaction for polymerization initiation and propagation steps. Provides thermodynamic data on the favorability of the polymerization process.

This table represents typical properties that would be investigated using DFT for a monomer like this compound; specific data is not available in the cited literature.

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules. While specific MD simulation studies focused solely on this compound are not prominent, the methodology is widely applied to polymethacrylates. An MD simulation of this system would model the monomer's behavior over time, providing insights into its bulk properties and interactions. Such simulations could predict properties like density, viscosity, and diffusion coefficients of the monomer liquid. For the polymer, MD can be used to explore conformational changes of the polymer chain, its glass transition temperature, and its mechanical properties.

Atomistic simulations of large polymer systems like poly(this compound) can be computationally expensive. Coarse-grained (CG) modeling simplifies the system by grouping atoms into larger "beads." This reduction in the number of degrees of freedom allows for the simulation of larger systems over longer timescales. A CG model for this compound would be developed by mapping the all-atom representation to a simpler model that reproduces certain macroscopic properties of the original system. This approach is particularly useful for studying large-scale phenomena such as polymer melt rheology, phase separation in blends, and the formation of self-assembled structures.

Kinetic Modeling of this compound Polymerization Reactions

Kinetic modeling is crucial for understanding and optimizing the polymerization of this compound. These models use mathematical equations to describe the rates of the various chemical reactions that occur during polymerization, such as initiation, propagation, termination, and chain transfer.

Table 7.2: Key Parameters in a Lumped Kinetic Model for Methacrylate Polymerization

Parameter Symbol Description
Rate constant of initiation k_i Describes the rate at which initiator radicals are formed.
Rate constant of propagation k_p Describes the rate of monomer addition to a growing polymer chain.
Rate constant of termination k_t Describes the rate at which growing polymer chains are deactivated.

This table outlines the fundamental parameters used in lumped models for radical polymerization; their specific values for this compound are not available in the cited literature.

Monte Carlo simulations provide a stochastic approach to modeling polymerization. Instead of solving differential equations, this method simulates the individual reaction events based on their probabilities. For this compound polymerization, a Monte Carlo simulation could track the growth of individual polymer chains, providing detailed information about the molecular weight distribution, chain branching, and monomer sequence distribution in copolymers. This level of detail is often not achievable with lumped parameter models. Such simulations are particularly useful for understanding how reaction conditions influence the microstructure of the resulting polymer.

Prediction of Polymer Conformation and Dynamics

Electrohydrodynamic Models for Polymer Behavior

Electrohydrodynamic (EHD) models are theoretical frameworks used to describe the dynamics of fluids, including polymer solutions and melts, under the influence of an electric field. These models are particularly relevant for predicting the behavior of polymers in processes such as electrospinning and electrospraying. For a polymer like poly(this compound), with its long, flexible side chains, EHD models can help predict how the polymer will behave in the presence of an electric field, which can induce conformational changes and alignment.

The fundamental principle of EHD modeling involves the coupling of fluid dynamics with electrostatics. When a polymer solution is subjected to an electric field, charges can accumulate on the surface of the fluid, leading to electrostatic forces that can overcome surface tension and viscous forces, resulting in the formation of a jet or droplets. The viscoelastic properties of the polymer solution, which are significantly influenced by the concentration and molecular weight of the polymer, play a crucial role in the dynamics of this process.

For poly(this compound), the long alkyl side chains would contribute significantly to the viscoelasticity of its solutions. EHD models can be used to simulate how these side chains affect the charge relaxation time and the elongational viscosity of the polymer solution under an electric field. This, in turn, would influence the stability of the jet in electrospinning and the resulting fiber morphology.

Theoretical studies often employ models like the "leaky dielectric" model to describe the behavior of polymer solutions in an electric field. This model considers the fluid to have both dielectric and conductive properties, allowing for the prediction of charge distribution and the resulting forces. By incorporating the specific rheological properties of poly(this compound) solutions into these models, one can predict the critical voltage required for the initiation of the electrospinning process and the subsequent thinning of the polymer jet.

The table below illustrates the type of predictive data that can be generated using EHD models for a hypothetical poly(this compound) solution. The data showcases the predicted effects of varying electric field strength and polymer concentration on the conformation of the polymer jet during an electrohydrodynamic process.

Table 1: Predicted Behavior of Poly(this compound) in an Electrohydrodynamic Process

Electric Field Strength (kV/cm)Polymer Concentration (wt%)Predicted Jet Diameter (μm)Predicted Polymer Chain Alignment
1055.2Low
10108.5Moderate
1552.8Moderate
15104.1High
2051.5High
20102.3Very High

Tension Propagation Theories in Polymer Chains

Tension propagation theories describe how a force applied to one part of a polymer chain is transmitted along its contour. This is a fundamental aspect of polymer dynamics, particularly relevant for understanding the response of individual polymer chains to external forces, such as those encountered in single-molecule force spectroscopy or in flow fields.

When a force is applied to the end of a flexible polymer chain, like poly(this compound), the information about this force does not propagate instantaneously along the entire chain. Instead, it travels as a "tension front" that moves along the polymer backbone. arxiv.orgaps.org The propagation of this tension is often modeled as a diffusion process. aps.orgnih.gov The speed at which this tension front propagates depends on factors such as the solvent viscosity, temperature, and the local chain stiffness.

For poly(this compound), the bulky and long isopentadecyl side chains would influence the friction between the polymer and the surrounding solvent, as well as introduce steric hindrance that could affect the local flexibility of the backbone. These factors would, in turn, affect the rate of tension propagation.

Theoretical models often describe the initial response of the polymer chain to the applied force as the formation of a "trumpet" shape, where the pulled end of the chain is stretched out, and the rest of the chain remains in a more coiled conformation. aps.org The boundary between the stretched and coiled sections represents the tension front. The position of this front along the chain contour is predicted to scale with the square root of time (t^1/2). aps.orgnih.gov

Molecular dynamics simulations can be employed to study tension propagation at an atomistic level. nih.gov For poly(this compound), such simulations could provide detailed insights into how the side chains interact with each other and the solvent during the stretching process, and how these interactions influence the dynamics of tension propagation along the backbone.

The following table provides a hypothetical representation of the kind of data that could be generated from theoretical calculations based on tension propagation theories for a single poly(this compound) chain. The table illustrates the predicted propagation of a tension front along the polymer chain as a function of time after the application of a constant force.

Table 2: Predicted Tension Propagation Along a Single Poly(this compound) Chain

Time (nanoseconds)Applied Force (piconewtons)Predicted Position of Tension Front (monomer units from pulled end)Predicted Chain Extension (nm)
110155
5103311
10104716
120217
5204716
10206622

Research Trajectories and Emerging Applications of Poly Isopentadecyl Methacrylate Systems

Advanced Materials Science Applications

The long, flexible isopentadecyl side chain imparts distinct properties to the methacrylate (B99206) polymer backbone, making it a candidate for several advanced materials science applications. Its inherent hydrophobicity, low glass transition temperature, and potential for side-chain crystallinity are key features driving its utility.

Functional Coatings and Films

The molecular structure of PAMA surfaces is dominated by the orientation of their ester side chains. nih.gov For polymers with long alkyl side chains, such as isopentadecyl methacrylate, this results in the formation of low-energy, hydrophobic surfaces. Spectroscopic studies on various PAMAs have shown that the ester side chains consistently populate the polymer/air and polymer/water interfaces. nih.gov The long alkyl groups orient themselves away from the bulk material, creating a nonpolar, water-repellent surface. This characteristic is highly desirable for functional coatings designed for water resistance, anti-fouling, and reduced surface friction. The flexibility and mobility of the long side chains can also contribute to self-healing properties in thin films.

Table 1: Influence of PAMA Side-Chain Length on Surface and Thermal Properties

Polymer Alkyl Chain Length Glass Transition Temperature (Tg) Surface Characteristics
Poly(methyl methacrylate) C1 ~105 °C acs.org Relatively high surface energy, rigid surface
Poly(butyl methacrylate) C4 ~20 °C tandfonline.com Increased hydrophobicity
Poly(hexyl methacrylate) C6 -5 °C benicewiczgroup.com Low surface energy, flexible surface
Poly(lauryl methacrylate) C12 -65 °C benicewiczgroup.com Very low surface energy, side-chain crystallinity appears
Poly(this compound) C15 (branched) Predicted to be very low Predicted to have very low surface energy and pronounced side-chain crystallinity
Poly(stearyl methacrylate) C18 -100 °C (Tg), ~40-50°C (Side-chain melting) benicewiczgroup.com Waxy, crystalline surface at room temperature

Optical Materials

While poly(methyl methacrylate) is known for its exceptional optical clarity, modifying the side chain significantly alters the optical properties. nih.gov Research on copolymers containing various alkyl methacrylates has demonstrated that photoinduced alignment behavior is strongly dependent on the alkyl chain length. tandfonline.com Longer, more flexible side chains, like the isopentadecyl group, can influence the polymer's response to external stimuli such as light, affecting properties like birefringence. tandfonline.com The glass transition temperature (Tg) also plays a critical role, as polymers with lower Tg values exhibit different molecular relaxation behaviors, which in turn affects the stability of any induced optical anisotropy. tandfonline.comosti.gov The incorporation of a long C15 side chain would result in a significantly lower Tg compared to shorter-chain methacrylates, making the material softer and more flexible at room temperature, a factor that must be considered in the design of optical components. osti.govnii.ac.jp

Engineering Plastics and Composites

Poly(this compound) itself is not a rigid engineering plastic due to its low glass transition temperature and softness. nii.ac.jp However, its utility in this sector lies in its application as a surface modifier for nanoparticles within polymer composites. benicewiczgroup.com Research has shown that grafting long-chain PAMAs, such as poly(lauryl methacrylate) and poly(stearyl methacrylate), onto silica (B1680970) nanoparticles dramatically improves their dispersion within a polyolefin matrix like linear low-density polyethylene (B3416737) (LLDPE). benicewiczgroup.com The long alkyl side chains create an "olefin-like" chemical interface, enhancing compatibility and reducing nanoparticle aggregation. benicewiczgroup.com This leads to significant improvements in the mechanical properties of the composite, such as the storage modulus, even at very low nanoparticle loadings. benicewiczgroup.com Poly(this compound) would be an excellent candidate for this surface-initiated polymerization strategy, providing a compatible interface for blending inorganic fillers into nonpolar polymer matrices.

Table 2: Effect of Grafted PAMA Chain Length on Silica Nanoparticle Dispersion in LLDPE

Grafted Polymer on Silica NP Alkyl Chain Length Dispersion Quality in LLDPE Matrix Impact on Composite Properties
Poly(hexyl methacrylate) C6 Moderate Some aggregation observed
Poly(lauryl methacrylate) C12 Good Improved dispersion over shorter chains
Poly(stearyl methacrylate) C18 Excellent Homogeneous dispersion, leading to enhanced storage modulus
Poly(this compound) C15 (branched) Predicted to be excellent Expected to provide a highly compatible interface, improving mechanical performance

Data synthesized from findings presented in B. C. Benicewicz et al., Polymer, 2016. benicewiczgroup.com

Specialized Functional Applications

The unique chemical and physical properties imparted by the C15 side chain also open avenues for more specialized applications in separation technologies and responsive systems.

Adsorption and Separation Technologies

The pronounced nonpolar and hydrophobic nature of poly(this compound) makes it a strong candidate for applications in adsorption and separation. While many adsorbent polymers are functionalized with specific chelating groups to capture metal ions, mdpi.com surfaces coated with long-chain PAMAs can be used for separations based on hydrophobicity. Such a surface would exhibit a strong affinity for nonpolar molecules, making it effective for the selective removal of organic contaminants from aqueous solutions. In the context of protein interactions, studies have shown that protein adsorption is highly sensitive to the surface chemistry of methacrylate polymers. nih.gov A surface of poly(this compound) would present a highly hydrophobic and mobile interface, which could be leveraged for the selective adsorption or repulsion of specific biomolecules in separation or purification processes.

Responsive Polymer Systems

Polymers with long alkyl side chains (typically C12 and above) are known to exhibit temperature-responsive behavior due to the crystallization and melting of their side chains. benicewiczgroup.com This is distinct from the lower critical solution temperature (LCST) behavior seen in polymers like poly(N-isopropylacrylamide). acs.org The ordered packing of the isopentadecyl side chains would likely lead to a distinct melting transition at a specific temperature, causing a sharp change in the material's physical properties, such as stiffness and opacity. This solid-state phase transition makes the polymer a form of thermoresponsive material.

Nanomaterial Integration and Hybrid Systems

The integration of nanomaterials into poly(this compound) (PiPDMA) to form hybrid systems is an emerging area of research with the potential to significantly enhance the polymer's intrinsic properties. While direct studies on PiPDMA nanocomposites are not extensively documented, research on analogous long-chain poly(alkyl methacrylates), such as poly(lauryl methacrylate) (PLMA) and poly(stearyl methacrylate) (PSMA), provides valuable insights into the prospective advancements for PiPDMA. These studies primarily focus on improving the mechanical, thermal, and dispersion characteristics of the polymer matrix through the incorporation of various nanofillers.

The long alkyl side chain of this compound suggests that its polymer, PiPDMA, would exhibit properties that could be synergistically enhanced with the addition of nanoparticles. The "olefin-like" nature of these long side chains can promote better compatibility with certain nanofillers, especially when the nanoparticle surfaces are appropriately modified. This can lead to improved dispersion and a stronger interfacial adhesion between the polymer matrix and the nanofiller, which is crucial for achieving enhanced performance in the resulting hybrid material.

Key research efforts in the broader field of long-chain poly(alkyl methacrylate) nanocomposites have centered on several key areas:

Surface-Initiated Polymerization: Techniques like Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) and Surface-Initiated Reversible Addition-Fragmentation Chain Transfer (SI-RAFT) polymerization are widely employed. These methods allow for the grafting of polymer chains directly from the surface of nanoparticles, creating a brush-like coating that improves dispersion and compatibility with the bulk polymer matrix. For instance, poly(lauryl methacrylate) has been successfully grafted from aluminum oxide nanoparticles using SI-ATRP.

Nanofiller Selection: A variety of nanofillers have been explored, with silica (SiO2), alumina (B75360) (Al2O3), and montmorillonite (B579905) (MMT) clay being common choices. The selection of the nanofiller is often dictated by the desired property enhancement, such as increased mechanical strength, improved thermal stability, or altered rheological behavior.

The following table summarizes findings from research on analogous long-chain poly(alkyl methacrylate) nanocomposites, which can be considered indicative of the potential for PiPDMA hybrid systems.

Polymer MatrixNanofillerFiller Loading (wt%)Key Findings
Poly(stearyl methacrylate) (PSMA)Montmorillonite (MMT)Not SpecifiedEnhanced thermal stability observed. ijeas.org
Poly(lauryl methacrylate) (PLMA) in LDPEAluminum Oxide (Al2O3)Not SpecifiedSuccessful surface grafting of PLMA onto nanoparticles via SI-ATRP.
Poly(alkyl methacrylate)s in LLDPESilica (SiO2)Not SpecifiedPSMA-grafted silica nanoparticles showed improved dispersion compared to those with shorter alkyl side chains.

It is important to note that the effectiveness of the nanofiller is highly dependent on its dispersion within the polymer matrix. Agglomeration of nanoparticles can lead to a deterioration of mechanical properties. Therefore, surface modification of the nanoparticles is a critical step in the synthesis of these hybrid materials.

Future research in the area of PiPDMA-based nanomaterial integration will likely focus on the synthesis and characterization of novel hybrid systems with a variety of nanofillers. A key aspect of this research will be to establish a clear relationship between the type and concentration of the nanofiller, the method of integration, and the resulting physicochemical properties of the composite material. Such studies will be instrumental in unlocking the full potential of poly(this compound) for advanced applications.

Future Research Directions and Unaddressed Challenges

Development of Sustainable Synthesis Routes

The conventional synthesis of methacrylic esters often relies on petrochemical feedstocks and processes that can be energy-intensive and generate hazardous waste. A primary challenge for the future is the development of green and sustainable synthetic pathways for isopentadecyl methacrylate (B99206). Research should be directed toward several key areas:

Bio-based Feedstocks: Investigating the use of renewable resources to derive the isopentadecyl alcohol precursor. This could involve the catalytic conversion of fatty acids or other platform chemicals derived from biomass.

Green Catalysis: Moving away from traditional acid catalysts towards more environmentally benign alternatives. This includes exploring enzymatic catalysis, solid acid catalysts that can be easily recovered and reused, and catalyst-free systems. For instance, research on other methacrylates has demonstrated highly selective, catalyst-free synthesis at room temperature through a reversible CO2 capture approach, a methodology that could be adapted for long-chain variants. rsc.org

Process Intensification: Designing more efficient synthetic processes that minimize energy consumption and waste. This could involve reactive distillation, microreactor technology, and the use of greener solvents. An improved synthesis for other bio-based monomers has successfully replaced hazardous reagents with cheaper, more innocuous alternatives, achieving high purity without the need for chromatographic separation, setting a precedent for upscaling sustainable production. worktribe.com

Research Thrust Objective Potential Approaches Key Performance Indicators
Bio-based FeedstocksReplace petroleum-derived isopentadecyl alcohol.Catalytic conversion of plant-derived fatty acids; Fermentation routes.% Renewable carbon content; Yield; Purity.
Green CatalysisEliminate hazardous and corrosive acid catalysts.Lipase-catalyzed esterification; Reusable solid acid catalysts.Catalyst turnover number; Reaction efficiency; Ease of separation.
Process OptimizationReduce energy consumption and waste generation.Continuous flow synthesis in microreactors; Use of bio-derived solvents.Atom economy; E-factor (Environmental Factor); Energy intensity.

Exploration of Novel Polymerization Systems

To fully tailor the properties of poly(isopentadecyl methacrylate) for specific applications, a deeper understanding and utilization of advanced polymerization techniques are necessary. While conventional free-radical polymerization is common, it offers limited control over polymer architecture. Future research should focus on:

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allow for precise control over molecular weight, dispersity, and polymer architecture (e.g., block, graft, and star polymers). nih.gov Applying these methods to this compound would enable the creation of well-defined materials with highly tunable properties.

Catalytic and Living Polymerization: Investigating systems like Cu(0)-mediated polymerization and catalytic chain transfer polymerisation (CCTP) can provide polymers with high fidelity end-groups, which are valuable for subsequent modifications. rsc.org Similarly, Lewis Pair Polymerization (LPP) has emerged as an effective method for the controlled polymerization of other bio-derived long-chain methacrylates and warrants exploration. rsc.org

Stimuli-Responsive Polymerization: Developing polymerization processes that can be controlled by external stimuli such as light (UV polymerization) or an electric field. mdpi.com This could lead to spatially and temporally controlled fabrication of polymer structures, which is crucial for applications in coatings and additive manufacturing.

Polymerization Technique Primary Advantage for P(IPDMA) Potential Application Research Challenge
ATRP/RAFTPrecise control over molecular weight and architecture.Advanced adhesives, compatibilizers, drug delivery vehicles.Optimization of initiator/catalyst systems for long-chain monomers.
Cu(0)-mediated PolymerizationHigh retention of chain-end functionality. rsc.orgSynthesis of functional coatings and macromonomers.Ensuring catalyst removal and minimizing side reactions.
Lewis Pair Polymerization (LPP)Controlled polymerization of bio-derived monomers. rsc.orgCreation of sustainable block copolymers with unique properties.Identifying suitable Lewis pair catalysts for this compound.
UV PhotopolymerizationRapid, solvent-free curing. mdpi.comEnvironmentally friendly coatings, inks, and 3D printing resins.Managing heat of polymerization and ensuring deep-section cure.

Refinement of Structure-Property Relationship Understanding

While it is understood that the long isopentadecyl side chain imparts hydrophobicity, low glass transition temperature (Tg), and unique surface properties, a more granular understanding of the structure-property relationships is needed. nih.gov Key unaddressed questions include:

Side-Chain Crystallinity: Investigating the extent to which the C15 side chains can organize or crystallize and how this behavior influences the bulk mechanical, thermal, and optical properties of the polymer.

Copolymer Effects: Systematically studying how the incorporation of this compound as a comonomer with other methacrylates (e.g., methyl methacrylate, hydroxyethyl (B10761427) methacrylate) affects the final properties of the copolymer. mdpi.comnih.gov The goal is to create a predictive framework for tuning properties like toughness, adhesion, and surface energy.

Interfacial Behavior: Characterizing the molecular structure and behavior of poly(this compound) at interfaces with air, water, and other materials. nih.gov This is critical for applications in coatings, lubricants, and biomaterials. Advanced techniques like sum-frequency generation (SFG) spectroscopy could provide valuable insights. nih.gov

Predictive Modeling for Performance Optimization

The traditional trial-and-error approach to materials development is time-consuming and costly. The complexity of polymeric systems involving long-chain monomers necessitates the use of computational and predictive modeling. Future efforts should concentrate on:

Molecular Dynamics (MD) Simulations: Using MD to simulate the conformational behavior of poly(this compound) chains, predict physical properties like Tg and modulus, and understand the interaction of the polymer with different surfaces and solvents.

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to correlate monomer structure and polymer architecture with macroscopic performance metrics, such as adhesive strength or biocompatibility.

Machine Learning (ML) and AI: Employing machine learning algorithms to analyze large datasets from experiments and simulations to accelerate the discovery of new formulations with optimized properties. arxiv.org Recent work has demonstrated the power of Gaussian Process Regression (GPR) in accurately predicting the mechanical properties of polymer composites, a technique well-suited for the complexities of methacrylate systems. mdpi.com Furthermore, modeling the polymerization process itself, for instance by predicting the effect of solvents on tacticity, can lead to better control over final polymer properties. ugent.be

Comprehensive Environmental Impact Assessment Methodologies

A significant challenge is the lack of a comprehensive understanding of the environmental fate and impact of this compound and its polymers. While general studies on methacrylates suggest that toxicity increases with molecular size but is offset by rapid biodegradation and low bioaccumulation potential, specific data for the C15 variant is scarce. mpausa.org A holistic assessment is required, moving beyond basic ecotoxicity.

Life Cycle Assessment (LCA): Conducting a full LCA for this compound, from raw material extraction ("cradle") to end-of-life disposal or recycling ("grave"). This would quantify the environmental footprint, including energy consumption, greenhouse gas emissions, and water usage, of both current and proposed sustainable synthesis routes. researchgate.net

Biodegradability Studies: Performing rigorous testing of the biodegradability of poly(this compound) in various environments (e.g., marine, soil, compost). It is crucial to identify the degradation products and assess their potential toxicity.

Microplastic Formation and Fate: Investigating the potential for poly(this compound) materials to degrade into microplastics. Research should focus on the rate of fragmentation, the characteristics of the resulting particles, and their potential to adsorb and transport other pollutants in the environment. Developing standardized methodologies for this assessment is a critical unaddressed challenge.

Q & A

Basic Research Questions

Q. How can the purity of isopentadecyl methacrylate be accurately determined in synthetic chemistry research?

  • Methodological Answer: Purity assessment typically employs gas chromatography (GC) or high-performance liquid chromatography (HPLC) with calibration against certified reference standards. For polymeric impurities, gel permeation chromatography (GPC) is recommended to analyze molecular weight distribution. Ensure solvent compatibility (e.g., tetrahydrofuran for GPC) and validate results with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound monomers?

  • Methodological Answer: Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for methacrylate esters). Proton and carbon-13 NMR further resolve molecular structure, with characteristic peaks for the methacrylate backbone (e.g., δ 5.5–6.5 ppm for vinyl protons). For quantification, integrate NMR peaks against internal standards like tetramethylsilane (TMS) .

Q. What are the optimal conditions for polymerizing this compound to achieve controlled molecular weight distributions?

  • Methodological Answer: Reversible addition-fragmentation chain-transfer (RAFT) polymerization is preferred for controlled molecular weights. Use azobisisobutyronitrile (AIBN) as an initiator in a solvent like toluene at 60–70°C. Monitor conversion via gravimetric analysis and confirm dispersity (Đ) using GPC. Adjust monomer-to-chain-transfer agent ratios to tailor polymer length .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported thermal stability data for this compound-based polymers?

  • Methodological Answer: Discrepancies may arise from differences in polymerization techniques or residual monomers. Conduct thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) at 10°C/min to assess decomposition onset temperatures. Cross-validate with differential scanning calorimetry (DSC) to detect glass transition (Tg) variations. Publish raw data and experimental protocols (e.g., heating rates, sample preparation) to enhance reproducibility .

Q. What experimental design principles are critical for studying the hydrolytic stability of this compound in aqueous environments?

  • Methodological Answer: Design accelerated aging studies using buffer solutions (pH 4–9) at elevated temperatures (e.g., 40–60°C). Monitor ester hydrolysis via FTIR (loss of C=O peak) or titration of released methacrylic acid. Include controls with stabilizers (e.g., antioxidants) and validate kinetics using Arrhenius modeling. Report ionic strength and agitation methods to contextualize results .

Q. How can computational modeling complement experimental data in predicting the structure-property relationships of this compound copolymers?

  • Methodological Answer: Employ molecular dynamics (MD) simulations to predict glass transition temperatures and solubility parameters. Use density functional theory (DFT) to calculate reactivity ratios for copolymerization with monomers like methyl methacrylate. Validate predictions with experimental DSC and swelling tests. Open-source tools like GROMACS or Gaussian are recommended for transparency .

Safety and Handling

Q. What protocols are essential for safely handling this compound in laboratory settings?

  • Methodological Answer: Use fume hoods to minimize inhalation exposure. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store monomers under inert gas (N₂) at 4°C to inhibit premature polymerization. In case of spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Reference Safety Data Sheets (SDS) for emergency response guidelines .

Data Presentation and Reproducibility

Q. What are best practices for presenting spectroscopic and chromatographic data in publications involving this compound?

  • Methodological Answer: Include baseline-corrected spectra with labeled peaks (e.g., NMR δ values, FTIR bands). For chromatograms, annotate retention times and calibration curves. Provide raw data in supplementary materials, ensuring file formats (e.g., .JCAMP-DX for spectra) are accessible. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for figure resolution and table formatting .

Conflict Resolution in Literature

Q. How can researchers address inconsistencies in reported solubility parameters for this compound across different studies?

  • Methodological Answer: Re-evaluate solubility using Hansen solubility parameters (HSP) via turbidimetric titration. Compare results with published data, accounting for solvent purity and temperature variations. Use statistical tools (e.g., ANOVA) to assess significance of discrepancies. Propose standardized testing conditions in collaborative studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.